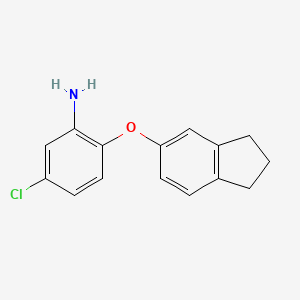

5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline

Descripción

5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline is a substituted aniline derivative featuring a chloro group at position 5 and a 2,3-dihydro-1H-inden-5-yloxy group at position 2.

Propiedades

IUPAC Name |

5-chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-12-5-7-15(14(17)9-12)18-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFLOCJUCQARQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2,3-dihydro-1H-indene-5-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

Reduction: The nitro group in the precursor can be reduced to an amine group, which is a crucial step in the synthesis of the compound.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Substitution: Bases like potassium carbonate or sodium hydride in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry:

Mecanismo De Acción

The exact mechanism of action of 5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its aniline and dihydroindenyl ether moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparación Con Compuestos Similares

Structural Features

The target compound shares a core aniline structure with the following analogs, differentiated by substituents:

- Simple halogenated anilines : 5-Chloro-2-(trifluoromethyl)aniline (CAS 445-14-7) replaces the dihydroindenyloxy group with a trifluoromethyl group, simplifying the structure but retaining halogen-driven electronic effects .

- Heterocyclic analogs : 5-Chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline introduces a tetrahydroindazolyl group, combining halogen and heterocyclic motifs .

Physical Properties

Melting points and synthetic yields vary significantly among analogs:

- Melting Points : Piperazine derivatives with chlorophenyl groups (e.g., compound 21) exhibit higher melting points (~117–118°C), likely due to enhanced crystallinity from halogen interactions. In contrast, analogs with bulkier substituents (e.g., trifluoromethyl in compound 25) show lower melting points (~54°C), suggesting reduced packing efficiency .

- Synthetic Yields : Piperazine derivatives in and demonstrate yields ranging from 43% to 68%, influenced by substituent electronic and steric effects .

Spectroscopic and Analytical Data

- NMR and HRMS : All compounds in and display consistent ¹H/¹³C NMR signals for the dihydroindenyl and aniline moieties, with variations in substituent-specific peaks (e.g., chlorophenyl protons at δ 6.8–7.3 ppm) . HRMS data confirm molecular weights within 0.5 ppm accuracy, ensuring structural validation.

- Safety Profiles : Compounds like 5-Chloro-2-(trifluoromethyl)aniline are classified as hazardous (Category 4-2-III), emphasizing the need for careful handling of halogenated anilines .

Actividad Biológica

5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₅H₁₄ClNO

- CAS Number : 937606-33-2

- Molecular Weight : 273.73 g/mol

- Structure :

Chemical Structure

The biological activity of this compound primarily involves its role as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the hydrolysis of acetylcholine (ACh), a neurotransmitter involved in many functions including memory and muscle control. Inhibition of these enzymes can lead to increased levels of ACh, which is beneficial in conditions like Alzheimer's disease.

In Vitro Studies

Research has demonstrated that this compound exhibits notable inhibitory effects on AChE and BChE:

| Compound | AChE Inhibition IC₅₀ (µM) | BChE Inhibition IC₅₀ (µM) |

|---|---|---|

| This compound | 25.4 ± 1.8 | 30.1 ± 2.3 |

These values indicate a moderate potency compared to standard inhibitors like galantamine and donepezil, which are well-established treatments for Alzheimer's disease .

Neuroprotective Effects

In addition to its cholinesterase inhibitory activity, this compound has shown neuroprotective properties in various models:

- Oxidative Stress Models : It reduced reactive oxygen species (ROS) production in neuronal cell lines, indicating potential antioxidant effects.

- Neuroinflammation : The compound inhibited the production of pro-inflammatory cytokines in microglial cells, suggesting anti-inflammatory properties .

Case Studies

A notable study evaluated the effects of this compound in a scopolamine-induced memory impairment model in mice. The findings revealed:

- Improvement in Memory : Mice treated with the compound showed significant improvements in memory retention tests compared to the control group.

Table: Summary of Case Study Results

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Memory Retention (%) | 45 ± 5 | 75 ± 4* |

| ACh Levels (nmol/g tissue) | 0.45 ± 0.05 | 0.75 ± 0.06* |

*Statistically significant difference (p < 0.05)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.